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Compound of Interest

Compound Name: Octylbenzene

Cat. No.: B124392 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Octylbenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for octylbenzene. It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information for this compound.

Data Presentation
The following sections summarize the key spectroscopic data for octylbenzene in a structured

format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For octylbenzene (C₁₄H₂₂), both ¹H and ¹³C NMR spectra provide characteristic signals for the

aromatic and aliphatic portions of the molecule.

¹H NMR Data

The ¹H NMR spectrum of octylbenzene is typically run in a deuterated solvent such as

chloroform-d (CDCl₃)[1][2]. The spectrum will show signals corresponding to the aromatic

protons of the benzene ring and the protons of the octyl chain.
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Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~ 7.31 - 7.17 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 2.61 Triplet 2H
Benzylic methylene

protons (-CH₂-Ph)

~ 1.62 Multiplet 2H
Methylene protons (-

CH₂-CH₂-Ph)

~ 1.30 - 1.28 Multiplet 10H
Methylene protons of

the alkyl chain

~ 0.88 Triplet 3H
Terminal methyl

protons (-CH₃)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the magnetic field strength of the NMR spectrometer.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

spectrum is usually recorded with broadband proton decoupling to simplify the signals to

singlets for each unique carbon atom.[4]
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Chemical Shift (δ) ppm Assignment

~ 142.9 Quaternary aromatic carbon (C1)

~ 128.4 Aromatic CH carbons (C3/C5)

~ 128.2 Aromatic CH carbons (C2/C6)

~ 125.6 Aromatic CH carbon (C4)

~ 36.1 Benzylic methylene carbon (-CH₂-Ph)

~ 31.9 Methylene carbon

~ 31.5 Methylene carbon

~ 29.5 Methylene carbon

~ 29.3 Methylene carbon

~ 29.2 Methylene carbon

~ 22.7 Methylene carbon

~ 14.1 Terminal methyl carbon (-CH₃)

Note: The assignments are based on typical chemical shift values for alkylbenzenes.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.[5] The IR

spectrum of octylbenzene, a liquid, is often obtained as a neat thin film between salt plates.[2]

[6]
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Frequency (cm⁻¹) Intensity Vibration

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Strong Aliphatic C-H stretch

~ 1605, 1495, 1450 Medium-Weak Aromatic C=C ring stretch

~ 1465 Medium Aliphatic C-H bend (scissoring)

~ 725, 695 Strong
Aromatic C-H out-of-plane

bend (monosubstituted)

Note: The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of

absorptions that are unique to the molecule.[7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[8] For octylbenzene, electron ionization (EI) is a common method.[8][9]
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m/z Relative Intensity (%) Assignment

190 ~10 Molecular Ion [M]⁺

105 9.6 [C₈H₉]⁺

92 100
[C₇H₈]⁺ (Tropylium ion) - Base

Peak

91 76.4 [C₇H₇]⁺ (Benzyl cation)

78 5.2
[C₆H₆]⁺ (Benzene radical

cation)

77 3.2 [C₆H₅]⁺ (Phenyl cation)

57 16.7 [C₄H₉]⁺

43 10.6 [C₃H₇]⁺

41 10.0 [C₃H₅]⁺

29 6.7 [C₂H₅]⁺

Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center.[10][11] The

molecular ion has a mass of 190 g/mol .[11][12]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 5-20 mg of octylbenzene in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13]

Ensure the solution is clear and free of any particulate matter.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm), although modern spectrometers can reference the residual solvent
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peak.[3]

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.[14]

Tune the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.[14]

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.[4] A

relaxation delay of 2-5 seconds is common to ensure proper relaxation of all carbon

nuclei.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the internal standard or the solvent peak.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

As octylbenzene is a liquid at room temperature, the simplest method is to prepare a thin

film.[2][6]
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Place one or two drops of the pure liquid onto the surface of one salt plate (e.g., NaCl or

KBr).[6]

Carefully place a second salt plate on top to create a thin capillary film of the liquid.[12]

Instrument Setup:

Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

Ensure the instrument's sample compartment is free of moisture, as the salt plates are

typically hygroscopic.[6]

Data Acquisition:

Acquire a background spectrum of the empty sample holder to subtract any atmospheric

(CO₂, H₂O) or instrumental interferences.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the octylbenzene sample into the mass spectrometer. This

can be done via direct infusion or, more commonly, through a gas chromatography (GC)

system (GC-MS) for separation from any impurities.[15]

Ionization (Electron Ionization - EI):
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In the ion source, the sample molecules in the gas phase are bombarded with a high-

energy beam of electrons (typically 70 eV).[8][9]

This bombardment removes an electron from the molecule, forming a positively charged

molecular ion ([M]⁺) and causing it to fragment in a reproducible manner.[9][15]

Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field

into a mass analyzer (e.g., a quadrupole or a magnetic sector).[8][15]

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][9]

Detection:

An electron multiplier or similar detector records the abundance of each ion at a specific

m/z value.

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative

abundance on the y-axis. The most intense peak, known as the base peak, is assigned a

relative abundance of 100%.[8]

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like octylbenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.benchchem.com/product/b124392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Data Acquisition Data Analysis & Interpretation

Octylbenzene Sample

Dissolve in
Deuterated Solvent

Prepare Neat
Liquid Film

Inject into
GC or Direct Inlet

NMR Spectrometer
(¹H & ¹³C)

FT-IR Spectrometer

Mass Spectrometer
(EI Source)

Chemical Shifts
Integration

Coupling Patterns

Functional Group
Identification

Molecular Weight
Fragmentation Pattern

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of octylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www.chemicalbook.com/SpectrumEN_2189-60-8_MS.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2189608&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/Octylbenzene
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b124392#octylbenzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b124392#octylbenzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b124392#octylbenzene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b124392?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

